molecular formula C15H14FNO2 B3167344 N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 919017-52-0

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No.: B3167344
CAS No.: 919017-52-0
M. Wt: 259.27 g/mol
InChI Key: QHJHQJLKWLBVDH-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a dihydrobenzo[b][1,4]dioxin moiety, which is further linked to an amine group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:

    Formation of the Benzodioxane Core: The benzodioxane core can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodioxane core with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodioxane derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
  • N-(2-Bromobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
  • N-(2-Methylbenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Uniqueness

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall stability compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-2-1-3-11(13)10-17-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJHQJLKWLBVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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